![molecular formula C17H14N6O2 B2602250 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide CAS No. 2034416-46-9](/img/structure/B2602250.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide
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Overview
Description
Triazolopyridazine compounds are a class of organic compounds that contain a pyridazine ring substituted by a triazole ring . They have been synthesized and studied for various applications, including as energetic materials .
Synthesis Analysis
These compounds can be synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazolo[4,3-b]pyridazine core .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their exact structure. For example, some triazolopyridazine-based energetic materials have been found to exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .Scientific Research Applications
Synthesis and Analgesic Activity : A study by Saad, Osman, and Moustafa (2011) explores the synthesis and analgesic activity of new pyrazoles and triazoles bearing a moiety similar to the compound . This research illustrates the potential application of such compounds in developing analgesic medications (H. Saad, Nermen A. Osman, A. Moustafa, 2011).
Novel Synthesis Approaches : Ramesha et al. (2016) describe an efficient method for synthesizing imidazo and triazolopyridines from dithioesters, highlighting the versatility and efficiency of new synthetic routes for compounds with a triazolopyridine core, which may be related to the compound of interest (A. Ramesha et al., 2016).
Antibacterial Activity : The antibacterial activity of 3-acetyl[1,2,4]triazolo[3,4-a]isoquinoline derivatives using chitosan as a heterogeneous catalyst under microwave irradiation was investigated by Hassaneen et al. (2011), suggesting potential applications of similar compounds in antimicrobial treatments (H. Hassaneen et al., 2011).
Chemical Reactivity and Synthesis : Ibrahim and El-Gohary (2016) studied the chemical reactivity of a related compound, 6-methylchromone-3-carbonitrile, towards nucleophilic reagents, unveiling potential pathways for the synthesis of heterocyclic systems that may apply to the compound (M. Ibrahim, N. M. El-Gohary, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been known to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Result of Action
Compounds with similar structures have been known to exhibit diverse pharmacological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-25-15-7-6-13-20-21-14(23(13)22-15)10-19-17(24)16-12-5-3-2-4-11(12)8-9-18-16/h2-9H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRXSGTWSYOZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=NC=CC4=CC=CC=C43)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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